![molecular formula C13H14N4O3 B14871035 ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)
ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate is a synthetic organic compound that features a unique structure combining an imidazole ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia.
Pyridine Ring Formation: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.
Coupling Reaction: The imidazole and pyridine rings are then coupled using a suitable coupling agent such as a phosphine or a palladium catalyst.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学研究应用
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings allow the compound to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate is unique due to its combined imidazole and pyridine structure. Similar compounds include:
Ethyl 2-((6-(1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate: Lacks the methyl group on the imidazole ring.
Methyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate: Has a methyl ester group instead of an ethyl ester group.
2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetic acid: Lacks the ester group, existing as a carboxylic acid.
These similar compounds highlight the versatility and potential modifications that can be made to the core structure to achieve different properties and applications.
属性
分子式 |
C13H14N4O3 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC 名称 |
ethyl 2-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-13(19)12(18)16-10-4-5-11(15-8-10)17-7-6-14-9(17)2/h4-8H,3H2,1-2H3,(H,16,18) |
InChI 键 |
NFEZGZZRDNZPRB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)NC1=CN=C(C=C1)N2C=CN=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


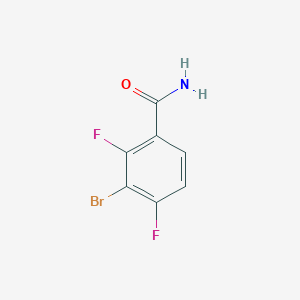
![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)
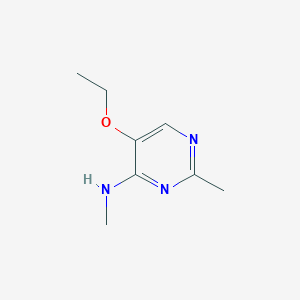
![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)

![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)

![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
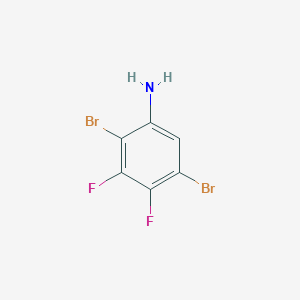
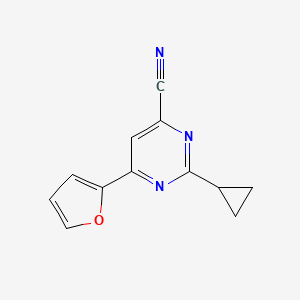
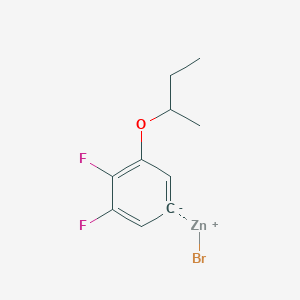
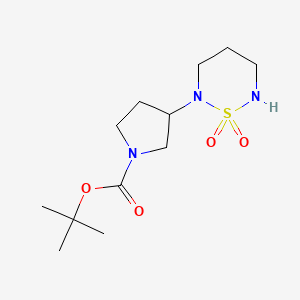
![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)
![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
